N-(2,5-dimethylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazine ring and a carboxamide group attached to a 2,5-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling reagent. One common method is the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the coupling reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions involve heating the mixture to facilitate the formation of the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrazine rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and antitumor properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
N-(4-chlorophenyl)pyrazine-2-carboxamide: This analogue has a chlorine substituent on the phenyl ring.
Uniqueness
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-10(2)11(7-9)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNNDOFIUBJGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.